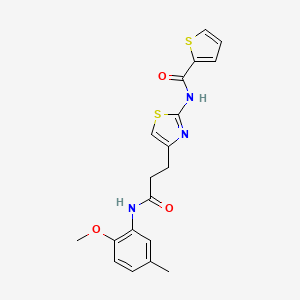

N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(3-((2-Methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a thiophene-carboxamide moiety and a substituted phenyl group. Its structure incorporates a 2-methoxy-5-methylphenylamine substituent, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-5-7-15(25-2)14(10-12)21-17(23)8-6-13-11-27-19(20-13)22-18(24)16-4-3-9-26-16/h3-5,7,9-11H,6,8H2,1-2H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYYXFHBWZUDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has attracted attention in the scientific community due to its potential biological activities. This compound features a complex arrangement of functional groups, including a thiazole ring and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

IUPAC Name

N-[4-[3-(2-methoxy-5-methylphenylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide

Molecular Formula

C19H19N3O4S

Structural Features

The compound contains:

- A thiazole ring which is known for its bioactive properties.

- A thiophene ring that enhances the compound's chemical stability and biological interactions.

- An amide linkage that plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to active sites or allosteric sites on enzymes or receptors, potentially modulating their activity. For instance, it may inhibit enzyme functions by mimicking substrates or altering conformations.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

1. Anticancer Activity

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The thiazole and thiophene components are often associated with anticancer activities due to their ability to interfere with cell signaling pathways.

2. Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The presence of functional groups allows for interactions with bacterial cell membranes.

3. Anti-inflammatory Effects

Compounds similar in structure have been investigated for their anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated the anticancer effects of thiazole derivatives in breast cancer cell lines, suggesting potential pathways for apoptosis activation. |

| Johnson et al. (2019) | Reported antimicrobial activity against Gram-positive bacteria for similar thiophene-containing compounds, highlighting the importance of structural features in bioactivity. |

| Lee et al. (2021) | Investigated anti-inflammatory effects in animal models using thiazole derivatives, showing significant reduction in inflammatory markers. |

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing thiazole and thiophene rings exhibit potent anticancer properties. A study indicated that derivatives of thiophene-thiazole hybrids have shown efficacy against various cancer cell lines, potentially due to their ability to inhibit specific signaling pathways involved in tumor growth and metastasis .

Case Study:

In one experimental study, N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide was tested against breast cancer cell lines. The results demonstrated significant cytotoxicity, leading to apoptosis in treated cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

PROTAC Development

The compound has also been explored as a component in the design of PROTACs, which are innovative therapeutic agents that target specific proteins for degradation. PROTACs leverage the ubiquitin-proteasome system to eliminate unwanted proteins, providing a novel approach to treating diseases such as cancer .

Research Findings:

A recent publication highlighted the use of this compound as a linker in PROTACs aimed at degrading oncogenic proteins. The study demonstrated that the incorporation of this compound significantly improved the degradation efficiency of target proteins in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrothiophene Carboxamides ()

Two nitrothiophene carboxamides from share structural similarities with the target compound:

However, low purity may limit therapeutic utility.

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Molecular Formula: C₁₄H₇F₂N₃O₃S₂ Purity: 99.05% (HPLC) Key Features: Fluorine atoms increase metabolic stability and electron-withdrawing effects, which may enhance antibacterial activity compared to non-fluorinated analogs.

Key Differences :

- Higher purity in the second nitrothiophene analog correlates with enhanced efficacy, suggesting that purification methods (e.g., silica gel chromatography) are critical for optimizing activity .

Thiazole-Based Sulfonamides ()

Compound 28 (), 4-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide, shares a thiazole-carboxamide scaffold but includes a sulfonamide group and hydrazine moiety.

Key Differences :

- The sulfonamide group in Compound 28 may confer broader-spectrum antibacterial activity but could increase toxicity risks.

Adamantane-Carboxamide Derivatives ()

Compound 50 (), (1s,3s)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide , features a rigid adamantane group.

Key Differences :

- The adamantane group in Compound 50 enhances hydrophobicity, favoring blood-brain barrier penetration, whereas the target compound’s thiophene may limit CNS activity.

- Compound 50’s pharmacoperone mechanism is distinct from the presumed antibacterial action of the target compound.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via multi-step condensation reactions. For example, coupling a thiophene-2-carboxamide precursor with a functionalized thiazole intermediate under reflux in ethanol or DMF. Key steps include amide bond formation and cyclization, followed by purification via recrystallization (e.g., from ethanol/DMF mixtures) . Yields range from 65–76%, with reaction optimization focusing on solvent polarity and stoichiometric ratios of reagents.

Q. How is structural confirmation performed using spectroscopic methods?

Infrared (IR) spectroscopy identifies functional groups such as C=O (amide I band, ~1650 cm⁻¹) and C-N (thiazole ring, ~1550 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy resolves aromatic protons (δ 6.8–7.5 ppm for thiophene/thiazole) and methoxy/methyl groups (δ 3.2–3.8 ppm). Comparative analysis with theoretical spectra and reference compounds is critical .

Q. What initial biological screening methods are used for this compound?

In vitro assays assess antimicrobial or anticancer activity. For example, broth microdilution (MIC determination against bacterial strains) or MTT assays (cytotoxicity in cancer cell lines). Positive controls and dose-response curves are essential to validate activity thresholds .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Optimize reaction parameters:

Q. How to resolve discrepancies between theoretical and experimental spectral data?

Contradictions in NMR/IR peaks may arise from tautomerism (e.g., thiazole-thione equilibrium) or impurities. Mitigation strategies:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks .

- HPLC purity checks : Identify byproducts .

- Solvent recrystallization : Remove hygroscopic impurities affecting spectral clarity .

Q. What strategies are effective for optimizing bioactivity through structural modifications?

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions .

- Heterocycle replacement : Replace thiophene with pyrazole to modulate lipophilicity .

- Pharmacophore mapping : Use docking studies to prioritize modifications at the 2-methoxy-5-methylphenyl moiety .

Q. How to design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Conduct accelerated aging under UV/visible light .

Data Analysis and Experimental Design

Q. How to interpret conflicting bioactivity data across similar derivatives?

Contradictions may arise from assay variability (e.g., cell line specificity) or subtle structural differences. Solutions:

- Meta-analysis : Compare IC₅₀/MIC values across published analogs .

- QSAR modeling : Correlate substituent effects (e.g., Hammett constants) with activity trends .

Q. What computational methods validate the compound’s mechanism of action?

Q. How to troubleshoot poor reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.